1-Chloro-3-(2-isocyanatoethyl)benzene

概要

説明

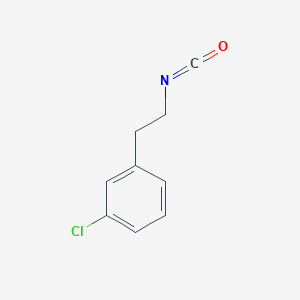

1-Chloro-3-(2-isocyanatoethyl)benzene is an organic compound with the molecular formula C9H8ClNO. It is characterized by a benzene ring substituted with a chlorine atom and an isocyanatoethyl group. This compound is used in various chemical reactions and has applications in multiple scientific fields.

準備方法

Synthetic Routes and Reaction Conditions: 1-Chloro-3-(2-isocyanatoethyl)benzene can be synthesized through the reaction of 1-chloro-3-(2-aminoethyl)benzene with phosgene. The reaction typically occurs in the presence of a base such as triethylamine, which acts as an acid scavenger. The reaction conditions often involve low temperatures to control the reactivity of phosgene and to ensure the selective formation of the isocyanate group.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain precise control over reaction parameters. The use of automated systems ensures consistent quality and yield of the product. Safety measures are crucial due to the hazardous nature of phosgene.

化学反応の分析

Types of Reactions: 1-Chloro-3-(2-isocyanatoethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols, leading to the formation of corresponding derivatives.

Addition Reactions: The isocyanate group can react with nucleophiles like water, alcohols, or amines to form ureas, carbamates, or substituted ureas, respectively.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and water.

Catalysts: Bases such as triethylamine or pyridine.

Solvents: Organic solvents like dichloromethane or toluene.

Major Products Formed:

Ureas: Formed by the reaction with amines.

Carbamates: Formed by the reaction with alcohols.

Substituted Ureas: Formed by the reaction with water.

科学的研究の応用

1-Chloro-3-(2-isocyanatoethyl)benzene is an organic compound with the molecular formula . It features a benzene ring with a chlorine atom and an isocyanatoethyl group attached. The compound is used in various chemical reactions and has applications in multiple scientific fields.

Overview

Description this compound is characterized by a benzene ring substituted with a chlorine atom and an isocyanatoethyl group.

IUPAC Name 1-chloro-2-(2-isocyanatoethyl)benzene .

Other Names 3-Chlorophenethyl isocyanate .

CAS Number 62334-11-6.

Molecular Formula .

Molecular Weight 196.62 g/mol.

Physical State Typically a yellow liquid.

Synthesis and Production

Synthetic Routes this compound can be synthesized by reacting 1-chloro-3-(2-aminoethyl)benzene with phosgene. Triethylamine is often used as a base to neutralize acid during the reaction. Low temperatures are generally used to manage phosgene reactivity and promote isocyanate group formation.

Industrial Production Industrial production may utilize continuous flow reactors for precise control over reaction parameters. Automated systems can ensure consistent product quality and yield. Safety measures are crucial because phosgene is hazardous.

Chemical Reactions

Types of Reactions this compound can undergo substitution and addition reactions.

- Substitution Reactions The chlorine atom can be replaced by nucleophiles like amines or alcohols, resulting in various derivatives.

- Addition Reactions The isocyanate group can react with nucleophiles such as water, alcohols, or amines to produce ureas, carbamates, or substituted ureas, respectively.

Common Reagents and Conditions:

- Nucleophiles Amines, alcohols, and water.

- Catalysts Bases like triethylamine or pyridine.

- Solvents Organic solvents such as dichloromethane or toluene.

Major Products Formed:

- Ureas Formed by reaction with amines.

- Carbamates Formed by reaction with alcohols.

- Substituted Ureas Formed by reaction with water.

Scientific Research Applications

Mechanism of Action The isocyanate group's reactivity is central to the mechanism of action of this compound. The isocyanate group can form covalent bonds with nucleophiles, creating stable products, which is useful in chemical syntheses and biomolecule modifications. The specific molecular targets and pathways depend on the nucleophile and reaction conditions.

Biological Activity this compound exhibits biological activity through its interaction with proteins and enzymes. The isocyanate group (-N=C=O) can react with nucleophilic sites in proteins, leading to modifications that may alter protein function.

Safety and Hazards

- H302: Harmful if swallowed.

- H312: Harmful in contact with skin.

- H315: Causes skin irritation.

- H319: Causes serious eye irritation.

- H332: Harmful if inhaled.

- H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.

- H335: May cause respiratory irritation.

- P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

- P264: Wash skin thoroughly after handling.

- P270: Do not eat, drink or smoke when using this product.

- P271: Use only outdoors or in a well-ventilated area.

- P280: Wear protective gloves/protective clothing/eye protection/face protection.

- P285: In case of inadequate ventilation wear respiratory protection.

- P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

- P302+P352: IF ON SKIN: Wash with plenty of soap and water.

- P304+P340: IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.

- P304+P341: IF INHALED: If breathing is difficult, remove victim to fresh air and keep at rest in a position comfortable for breathing.

- P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

- P312: Call a POISON CENTER or doctor/physician if you feel unwell.

- P330: Rinse mouth.

- P332+P313: If skin irritation occurs: Get medical advice/attention.

- P337+P313: If eye irritation persists: Get medical advice/attention.

- P342+P311: If experiencing respiratory symptoms: Call a POISON CENTER or doctor/physician.

- P362: Take off contaminated clothing and wash before reuse.

- P363: Wash contaminated clothing before reuse.

- P403+P233: Store in a well-ventilated place. Keep container tightly closed.

- P405: Store locked up.

- P501: Dispose of contents/container in accordance with local/regional/national/international regulations.

作用機序

The mechanism of action of 1-Chloro-3-(2-isocyanatoethyl)benzene involves the reactivity of the isocyanate group. The isocyanate group can form covalent bonds with nucleophiles, leading to the formation of stable products. This reactivity is exploited in various chemical syntheses and modifications of biomolecules. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

類似化合物との比較

- 1-Chloro-2-(2-isocyanatoethyl)benzene

- 1-Chloro-4-(2-isocyanatoethyl)benzene

Comparison: 1-Chloro-3-(2-isocyanatoethyl)benzene is unique due to the position of the isocyanatoethyl group on the benzene ring. This positional difference can influence the compound’s reactivity and the types of products formed in chemical reactions. Compared to its isomers, this compound may exhibit different reactivity patterns and applications in scientific research.

生物活性

1-Chloro-3-(2-isocyanatoethyl)benzene, also known by its CAS number 62334-11-6, is an aromatic isocyanate compound that has garnered attention due to its potential biological activities. Isocyanates are known for their reactivity and ability to form covalent bonds with various biological macromolecules, which can lead to diverse biological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and implications for health.

- Molecular Formula : CHClNO

- Molecular Weight : 196.62 g/mol

- Physical State : Typically a yellow liquid.

This compound exhibits biological activity primarily through its interaction with proteins and enzymes. The isocyanate group (-N=C=O) can react with nucleophilic sites in proteins, leading to modifications that may alter protein function.

Key Mechanisms:

- Covalent Binding : The isocyanate group can form stable adducts with amino acids, particularly cysteine and lysine residues. This covalent modification can result in enzyme inhibition or altered signaling pathways.

- Enzyme Interaction : It has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism and the detoxification of xenobiotics.

Cytotoxicity and Anticancer Properties

Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. Studies have reported significant activity against several types of cancer cells, including:

- A549 (lung cancer)

- HeLa (cervical cancer)

- B16F10 (melanoma)

The compound's IC values (the concentration required to inhibit cell growth by 50%) are reported to be in the micromolar range, suggesting potent activity against these cell lines .

| Cell Line | IC (μM) |

|---|---|

| A549 | 6.5 |

| HeLa | 6.8 |

| B16F10 | 2.4 |

Mechanism of Cytotoxicity

The cytotoxic effects are believed to be mediated through:

- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Inhibition of Metabolic Enzymes : By interacting with metabolic pathways, it can disrupt energy production in rapidly dividing cancer cells.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic potential and safety:

- Absorption : Rapid absorption is expected due to its lipophilic nature.

- Distribution : It may accumulate in tissues due to its ability to bind covalently with proteins.

- Metabolism : Metabolized primarily by cytochrome P450 enzymes; however, the exact metabolic pathways remain under investigation.

- Excretion : Likely through urine as conjugated metabolites.

Toxicological Considerations

While the compound shows promise in anticancer applications, it also poses risks:

- Sensitization and Allergic Reactions : As an isocyanate, it can cause skin sensitization and respiratory issues upon exposure .

- Long-term Exposure Risks : Chronic exposure may lead to adverse effects such as asthma or dermatitis.

Case Studies

Several case studies have highlighted the biological activities of related isocyanates, providing insights into the potential effects of this compound:

- A study demonstrated that exposure to similar isocyanates resulted in significant cytotoxicity in lung cancer models, suggesting a possible therapeutic role for this compound in treating lung malignancies .

- Another investigation focused on the binding interactions between isocyanates and cellular proteins, revealing that such interactions could lead to altered cellular responses and potential therapeutic applications in oncology .

特性

IUPAC Name |

1-chloro-3-(2-isocyanatoethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c10-9-3-1-2-8(6-9)4-5-11-7-12/h1-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHHQPDLEVHNUJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80562792 | |

| Record name | 1-Chloro-3-(2-isocyanatoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62334-11-6 | |

| Record name | 1-Chloro-3-(2-isocyanatoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-3-(2-isocyanatoethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。